2-Methylaminobenzyl chloride
Description
2-Methylaminobenzyl chloride (hypothetical structure: C₈H₁₀ClN) is a benzyl chloride derivative featuring a methylamino (-NHCH₃) substituent at the 2-position of the aromatic ring. Structural analogs, such as 2-methylbenzyl chloride (CAS 552-45-4; C₈H₉Cl) and 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (CAS 1909306-16-6; C₉H₁₂ClNO₂), offer insights into the properties and applications of related compounds .
Properties
CAS No. |
100376-52-1 |
|---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-(chloromethyl)-N-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,6H2,1H3 |
InChI Key |
CJCKOLAXGXURKC-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC=C1CCl |
Canonical SMILES |
CNC1=CC=CC=C1CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 2-Methylaminobenzyl chloride (theoretical) with analogous compounds:
Key Observations :
- This may enhance reactivity in SN₂ reactions or cross-coupling processes.
- 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride demonstrates how carboxyl and protonated amino groups expand utility in drug formulation (e.g., solubility, salt formation) .
Reactivity and Stability
- Benzyl Chloride Derivatives: 2-Methylbenzyl chloride () is known for its use in alkylation reactions and as a precursor in polymer production. The methyl group slightly deactivates the aromatic ring, reducing electrophilicity compared to unsubstituted benzyl chloride . In contrast, the amino group in this compound would activate the ring, increasing susceptibility to electrophilic substitution. However, the basicity of the amino group may also lead to side reactions (e.g., self-condensation) unless protected .
- Amino-Functionalized Derivatives: Compounds like 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride highlight the role of amino groups in forming stable salts (e.g., hydrochlorides) for improved shelf life and bioavailability in pharmaceuticals .
Q & A
Q. What are the common synthetic routes for preparing 2-methylaminobenzyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves the chlorination of 2-methylaminobenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key variables include reaction temperature (0–25°C), solvent choice (e.g., anhydrous dichloromethane or toluene), and stoichiometric ratios. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy for the disappearance of the hydroxyl group (~3200–3600 cm⁻¹) is critical. Post-synthesis, purification via fractional distillation or silica gel chromatography (eluent: hexane/ethyl acetate) is recommended to isolate the product .
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for signals corresponding to the benzyl chloride moiety (δ 4.5–5.0 ppm for CH₂Cl) and methylamino group (δ 2.5–3.0 ppm for N-CH₃). Aromatic protons typically appear at δ 6.5–7.5 ppm.
- ¹³C NMR : The benzylic carbon (C-Cl) resonates at δ 40–50 ppm, while the carbonyl carbon (if present) appears at δ 160–180 ppm .
- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should align with the molecular weight (e.g., ~155.6 g/mol for C₈H₁₀ClN). Fragmentation patterns may include loss of Cl (m/z ~120) or CH₃NH groups .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile or neoprene gloves, chemical-resistant goggles, and a lab coat. Work in a fume hood to avoid inhalation .
- Storage : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C. Avoid contact with moisture to prevent hydrolysis to the corresponding alcohol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer : Discrepancies in stability studies (e.g., decomposition rates in polar vs. nonpolar solvents) can arise from impurities or experimental conditions. Conduct accelerated stability testing under controlled humidity/temperature (e.g., 40°C/75% RH for 4 weeks). Use HPLC with a C18 column (mobile phase: acetonitrile/water) to quantify degradation products. Cross-validate findings with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
Q. What advanced analytical methods are suitable for studying the hydrolytic degradation pathways of this compound?
- Methodological Answer :
- LC-MS/MS : Identify hydrolysis intermediates (e.g., 2-methylaminobenzyl alcohol) using electrospray ionization (ESI) in positive ion mode.
- DFT Calculations : Model reaction pathways (e.g., SN1 vs. SN2 mechanisms) using software like Gaussian or ORCA. Compare computed activation energies with experimental kinetic data .
Q. How can crystallographic data improve the structural understanding of this compound derivatives?
- Methodological Answer : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Submit X-ray diffraction data to the Cambridge Crystallographic Data Centre (CCDC) for validation. Analyze bond lengths/angles (e.g., C-Cl bond ~1.7–1.8 Å) and intermolecular interactions (e.g., hydrogen bonding with the methylamino group) to correlate structure with reactivity .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
